methyl 4-methyl-3-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate
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Overview
Description
The compound “methyl 4-methyl-3-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate” is a complex organic molecule that contains several functional groups. These include a methyl ester group (-COOCH3), a carbonyl group (C=O), an amino group (-NH2), and a sulfonyl group (-SO2-). Each of these functional groups contributes to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, transesterification, and aminolysis . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that could be predicted for this compound include its polarity, solubility, and reactivity based on the functional groups present .Mechanism of Action
Target of Action
Similar compounds with indole and sulfonamide moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that esters, a functional group present in this compound, can undergo reactions such as aminolysis . This reaction could potentially lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the ester functional group could potentially influence its bioavailability, as esters are known to be readily absorbed and metabolized in the body .
Result of Action
Similar compounds with indole and sulfonamide moieties have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methyl-3-[(1-methylsulfonylpiperidine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11-6-7-12(16(20)23-2)9-14(11)17-15(19)13-5-4-8-18(10-13)24(3,21)22/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOCPCOXKXTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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